Methyl 5-aminopent-2-ynoate hydrochloride

Description

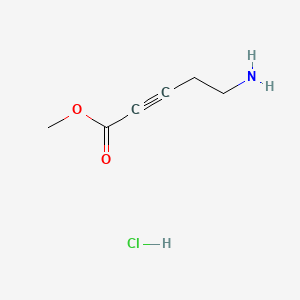

Methyl 5-aminopent-2-ynoate hydrochloride is a γ-amino-ynoate ester hydrochloride derivative characterized by a conjugated triple bond (alkyne) at the 2-position of a pentanoate backbone and an amine group at the 5-position. The hydrochloride salt enhances its stability and solubility in polar solvents. However, direct experimental data on this specific compound are sparse in the provided evidence, necessitating structural and functional comparisons with closely related analogs.

Properties

Molecular Formula |

C6H10ClNO2 |

|---|---|

Molecular Weight |

163.60 g/mol |

IUPAC Name |

methyl 5-aminopent-2-ynoate;hydrochloride |

InChI |

InChI=1S/C6H9NO2.ClH/c1-9-6(8)4-2-3-5-7;/h3,5,7H2,1H3;1H |

InChI Key |

YNBDHUMPYDGMDK-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C#CCCN.Cl |

Origin of Product |

United States |

Preparation Methods

Methyl 5-aminopent-2-ynoate hydrochloride is typically synthesized by reacting 5-aminopent-2-ynoic acid ester with hydrochloric acid . The reaction conditions generally involve the use of an appropriate solvent and controlled temperature to ensure the desired product is obtained with high purity and yield .

Chemical Reactions Analysis

Methyl 5-aminopent-2-ynoate hydrochloride undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: It can be reduced to form saturated amines.

Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl 5-aminopent-2-ynoate hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: It serves as a precursor in the synthesis of biologically active compounds.

Medicine: It is involved in the development of pharmaceuticals and therapeutic agents.

Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which methyl 5-aminopent-2-ynoate hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can participate in various chemical transformations .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Methyl 5-aminopent-2-ynoate hydrochloride with two analogs: methyl 4-aminobut-2-ynoate hydrochloride (shorter chain) and methyl (2E)-5-aminopent-2-enoate hydrochloride (double bond vs. triple bond).

Table 1: Structural and Physicochemical Comparison

Key Differences and Implications:

The triple bond in ynoate derivatives (target and but-2-ynoate) confers higher electrophilicity compared to the double bond in the enoate analog , making them more reactive in click chemistry or alkyne-based coupling reactions.

Amine Position: The 5-amino group in the target compound may facilitate intramolecular interactions (e.g., hydrogen bonding) in synthetic pathways, whereas the 4-amino group in but-2-ynoate limits such interactions due to shorter chain length.

Bond Hybridization: The sp-hybridized triple bond in ynoates increases linearity and rigidity compared to the sp²-hybridized enoate , affecting conformational flexibility in drug design or polymer applications.

Synthetic Utility: Methyl 4-aminobut-2-ynoate hydrochloride (CAS 1803600-32-9) is commercially available and used as a precursor for heterocyclic compounds . The target compound’s extended chain could expand its utility in synthesizing larger macrocycles or peptide mimics.

Research Findings and Pharmacological Context

While direct studies on this compound are absent in the provided evidence, insights can be drawn from related compounds:

- Methyl (2E)-5-aminopent-2-enoate hydrochloride (CID 55254307) shares a similar backbone but lacks the triple bond, reducing its reactivity in alkyne-specific reactions .

- Nitrosourea hydrochlorides (e.g., ACNU) highlight the role of hydrochloride salts in enhancing drug stability and bioavailability, a property likely shared by Methyl 5-aminopent-2-ynoate HCl .

Biological Activity

Methyl 5-aminopent-2-ynoate hydrochloride is a compound notable for its unique structural features, including an amino group and an alkyne functional group. This compound has garnered attention in the field of organic synthesis and medicinal chemistry due to its versatile reactivity and potential biological activities.

- Molecular Formula : CHClNO

- Molecular Weight : Approximately 163.6 g/mol

- Functional Groups : Amino group, alkyne group

The compound serves as a reagent and intermediate in the synthesis of various organic compounds, particularly those containing amino, carboxyl, or alkyne functionalities. Its reactivity is crucial for exploring diverse chemical pathways in organic synthesis.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound and related compounds. For instance, derivatives of this compound have demonstrated activity against various microorganisms, including:

- Gram-positive bacteria : Effective against Micrococcus luteus.

- Gram-negative bacteria : Selective action on strains such as Pseudomonas aeruginosa and Escherichia coli.

- Fungi : Active against species of the genus Candida.

Table 1 summarizes the Minimum Inhibitory Concentration (MIC) values for selected derivatives against these pathogens:

| Compound | MIC (µM) | Target Organism |

|---|---|---|

| This compound | 0.21 | Pseudomonas aeruginosa |

| Derivative 3g | 0.21 | Escherichia coli |

| Derivative 3f | 0.15 | Micrococcus luteus |

| Derivative 3d | 0.10 | Candida albicans |

These findings indicate that this compound and its derivatives possess significant antimicrobial activity, making them candidates for further development as therapeutic agents .

Cytotoxicity Studies

Cytotoxicity assays using the MTT method have been performed on various cell lines to evaluate the safety profile of this compound. The results indicate that while some derivatives exhibit potent antimicrobial effects, they also show varying degrees of cytotoxicity depending on their structure.

For example, derivative 3g showed promising results with minimal cytotoxic effects on HaCat (human keratinocyte) and Balb/c 3T3 (mouse fibroblast) cells, suggesting a favorable therapeutic index for further development .

The biological activity of this compound can be attributed to its ability to interact with critical bacterial enzymes such as DNA gyrase. Molecular docking studies have revealed that these compounds can form hydrogen bonds with key amino acid residues in the active site of DNA gyrase, which is essential for bacterial DNA replication and transcription.

Key Interactions

The docking studies identified significant interactions:

- Three hydrogen bonds with SER1084, ASP437, and GLY459.

- Pi-Pi stacking interactions that stabilize the compound within the active site.

These interactions suggest that this compound may inhibit bacterial growth by disrupting essential enzymatic functions .

Case Studies

A notable case study involved the evaluation of a series of thiazolopyridine derivatives related to this compound. These derivatives were screened for their antimicrobial activity and found to possess significant inhibitory effects against both Gram-positive and Gram-negative bacteria as well as fungi .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.